molecular formula C13H13N3O B3019371 N-(2-phenylethyl)pyrimidine-2-carboxamide CAS No. 1251709-81-5

N-(2-phenylethyl)pyrimidine-2-carboxamide

Cat. No.: B3019371
CAS No.: 1251709-81-5
M. Wt: 227.267
InChI Key: YGYOPQMUINCFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)pyrimidine-2-carboxamide is an organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)pyrimidine-2-carboxamide typically involves the reaction of pyrimidine-2-carboxylic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups attached to the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-phenylethyl)pyrimidine-2-carboxamide has been investigated for its role as a pharmacological agent. Its structure suggests potential activity against various diseases, particularly due to the pyrimidine moiety, which is known for its versatility in drug design.

Antimicrobial Activity

Research indicates that compounds with a pyrimidine scaffold can exhibit significant antimicrobial properties. For instance, studies have identified derivatives of pyrimidine that show effectiveness against bacterial strains, including Mycobacterium tuberculosis (Mtb). The presence of the phenylethyl group may enhance the compound's ability to penetrate bacterial membranes and interact with specific targets within the microbial cell .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundMtb0.4 μM
5-hydroxypyrimidinone carboxamidesMtb0.6 μM

Biological Research Applications

The compound's structural features allow it to be a subject of interest in biological research, particularly in the study of enzyme inhibition and receptor interactions.

Enzyme Inhibition Studies

This compound has been explored for its potential to inhibit dipeptidyl peptidase (DPP) enzymes, which play crucial roles in various physiological processes, including glucose metabolism and immune response regulation. Inhibition of DPP can be beneficial in treating conditions such as diabetes and obesity .

Case Study: DPP Inhibition

A study demonstrated that modifications to the pyrimidine ring significantly affect the inhibitory potency against DPP enzymes. The findings suggest that further optimization of the N-(2-phenylethyl) substituent could enhance efficacy .

Pharmacological Insights

The pharmacological profile of this compound indicates potential therapeutic uses beyond antimicrobial applications.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The mechanism is hypothesized to involve modulation of inflammatory pathways through DPP inhibition .

Table 2: Potential Therapeutic Applications

Application AreaMechanism of ActionReference Source
AntimicrobialDisruption of bacterial cell wall synthesis
Enzyme Inhibition (DPP)Modulation of metabolic pathways
Anti-inflammatoryInhibition of inflammatory mediators

Conclusion and Future Directions

This compound exhibits promising applications across various fields, particularly in medicinal chemistry and biological research. Continued investigation into its structure-activity relationships (SAR) is essential for optimizing its pharmacological properties and expanding its therapeutic potential.

Future research should focus on:

  • In vivo studies to validate the efficacy and safety profiles.
  • Structural modifications to enhance bioavailability and target specificity.
  • Exploration of additional biological targets to broaden its application spectrum.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2-carboxamide: A simpler derivative with similar core structure but lacking the phenylethyl group.

    N-(2-phenylethyl)pyrimidine-4-carboxamide: A positional isomer with the carboxamide group at the 4-position instead of the 2-position.

    N-(2-phenylethyl)pyridine-2-carboxamide: A structurally similar compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness

N-(2-phenylethyl)pyrimidine-2-carboxamide is unique due to the presence of both the phenylethyl group and the pyrimidine ring, which may confer distinct pharmacological properties and reactivity compared to other similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various scientific and industrial applications.

Biological Activity

N-(2-phenylethyl)pyrimidine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent.
  • Antiviral Properties : Preliminary studies suggest that it may possess antiviral effects, making it a candidate for further research in viral infections.
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in various biological processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined and compared with standard antibiotics. Results indicated that this compound exhibited significant antimicrobial activity, with MIC values lower than those of commonly used antibiotics.

Microbial StrainMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus1520
Escherichia coli1025

Anti-inflammatory Effects

In a separate investigation, the anti-inflammatory properties were evaluated using a carrageenan-induced paw edema model in rats. This compound significantly reduced edema compared to the control group.

Treatment GroupEdema Reduction (%)
Control0
N-(2-phenylethyl)45
Standard NSAID50

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the phenylethyl group and modifications to the pyrimidine ring have been explored to enhance potency and selectivity against specific targets.

Key Findings on SAR

  • Phenyl Substituents : The presence of electron-donating groups on the phenyl ring significantly enhances anti-inflammatory activity.
  • Pyrimidine Modifications : Alterations at the 2-position of the pyrimidine ring can lead to increased antimicrobial potency.

Properties

IUPAC Name

N-(2-phenylethyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(12-14-8-4-9-15-12)16-10-7-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYOPQMUINCFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.